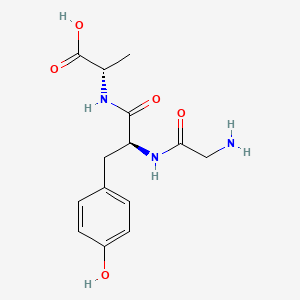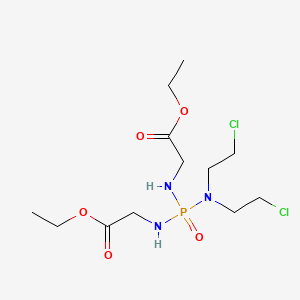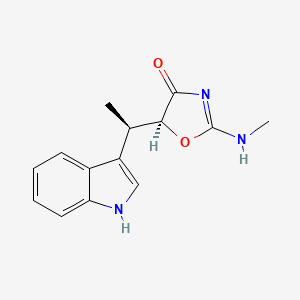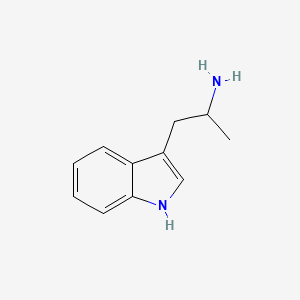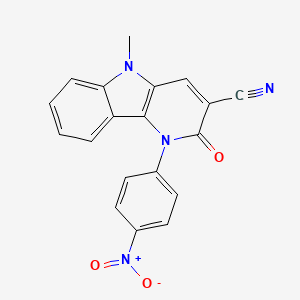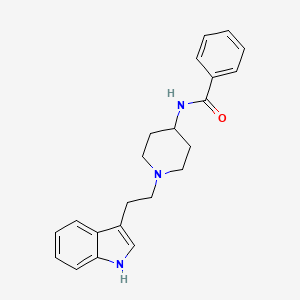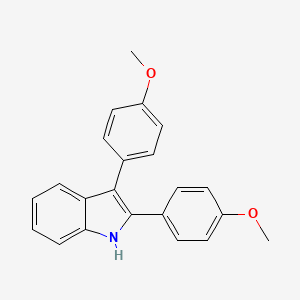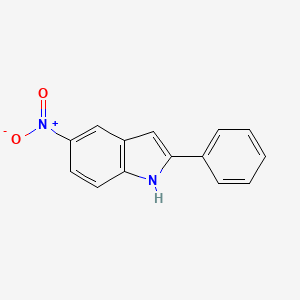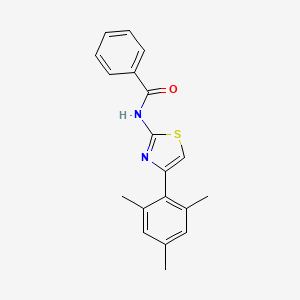
Iobenguane
Overview
Description
Iobenguane, also known as meta-iodobenzylguanidine, is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine. It is primarily used as a radiopharmaceutical agent in nuclear medicine for diagnostic and therapeutic purposes. This compound is particularly effective in identifying and treating neuroendocrine tumors such as pheochromocytomas and neuroblastomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iobenguane is synthesized through a multi-step process involving the iodination of benzylguanidine. The key steps include:
Iodination: Benzylguanidine is iodinated using iodine monochloride in the presence of a suitable solvent.
Purification: The iodinated product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis modules. The process involves:
Automated Synthesis: The iodination reaction is carried out in automated synthesis modules to ensure consistency and high yield.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography, to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions: Iobenguane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .
Scientific Research Applications
Iobenguane has a wide range of scientific research applications, including:
Mechanism of Action
Iobenguane exerts its effects by mimicking the structure of norepinephrine. It is taken up by adrenergic neurons through the norepinephrine transporter and stored in presynaptic storage vesicles. When radiolabeled with iodine-131, this compound emits beta particles that generate cytotoxic radiation, leading to the destruction of tumor cells. This mechanism makes it highly effective in targeting neuroendocrine tumors .
Comparison with Similar Compounds
Guanethidine: Another guanidine derivative used as an antihypertensive agent.
Norepinephrine: The natural neurotransmitter that iobenguane mimics.
Metaiodobenzylguanidine: A closely related compound used in similar diagnostic and therapeutic applications.
Uniqueness: this compound’s uniqueness lies in its ability to be radiolabeled and used both diagnostically and therapeutically. Its structural similarity to norepinephrine allows it to be selectively taken up by adrenergic neurons, making it highly effective in targeting neuroendocrine tumors .
Properties
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
|---|---|
CAS No. |
139755-80-9 |
Molecular Formula |
C8H12IN3O4S |
Molecular Weight |
369.17 g/mol |
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4; |
InChI Key |
NMHJRGCKGFRFAQ-JZXKKTDRSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
boiling_point |
100°C |
melting_point |
0°C |
Key on ui other cas no. |
80663-95-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


